

Landipirdine: A Technical Deep Dive into its Chemical Architecture and Synthesis

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Compound of Interest		
Compound Name:	Landipirdine	
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Abstract

Landipirdine, also known as SYN-120, is a potent and selective dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors.[1][2][3][4] This unique pharmacological profile has positioned it as a compound of interest for the therapeutic intervention in neurodegenerative disorders, particularly Parkinson's disease. This technical guide provides an in-depth exploration of the chemical structure and a detailed synthesis protocol for Landipirdine, catering to professionals in the field of medicinal chemistry and drug development. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this promising molecule.

Chemical Structure and Properties

Landipirdine is a chiral molecule with a core tetralin scaffold. Its chemical identity is formally described by the International Union of Pure and Applied Chemistry (IUPAC) as [(1R)-6-(3-fluorophenyl)sulfonyl-1,2,3,4-tetrahydronaphthalen-1-yl]methylurea. The key structural features include a sulfonyl group linking a fluorophenyl ring to the tetralin core and a methylurea side chain at the chiral center.



Property	Value	Source
IUPAC Name	[(1R)-6-(3- fluorophenyl)sulfonyl-1,2,3,4- tetrahydronaphthalen-1- yl]methylurea	PubChem
Molecular Formula	C18H19FN2O3S	PubChem
Molecular Weight	362.4 g/mol	PubChem
CAS Number	1000308-25-7	PubChem
Chirality	(R)-enantiomer	PubChem

Synthesis of Landipirdine

The synthesis of **Landipirdine** can be achieved through a multi-step process, as detailed in US Patent US20100160682A1. The key steps involve the formation of a tetralin intermediate followed by the introduction of the methylurea moiety.

Experimental Protocol

Step 1: Synthesis of [(R)-6-(3-Fluoro-phenylsulfanyl)-1,2,3,4-tetrahydro-naphthalen-1-ylmethyl]-urea

A suspension of (R)-6-(3-fluorophenylsulfanyl)-1,2,3,4-tetrahydronaphthalen-1-methylamine hydrochloride salt (4.6 kg) and urea (3.4 kg) is made in fresh N-Methyl-2-pyrrolidone (NMP) (9.5 kg). To this suspension, concentrated aqueous 37% HCl (0.15 kg) is added. The reaction mixture is then heated to 100°C for a duration of three hours. Upon confirmation of reaction completion by HPLC, the mixture is cooled to 60°C, and water (45 kg) is added. The resulting slurry is stirred vigorously while cooling to 20°C and is then allowed to sit for 24 hours. The solid product is collected by filtration and washed with water. The wet filter cake is taken up in toluene (23.6 kg) and heated to 80°C, followed by washing with water (twice with 13.5 L). The reaction mixture is then cooled to 40°C. Crystallization is induced by the addition of n-heptane (7.8 kg). The final product is filtered and dried under reduced pressure at 50°C.

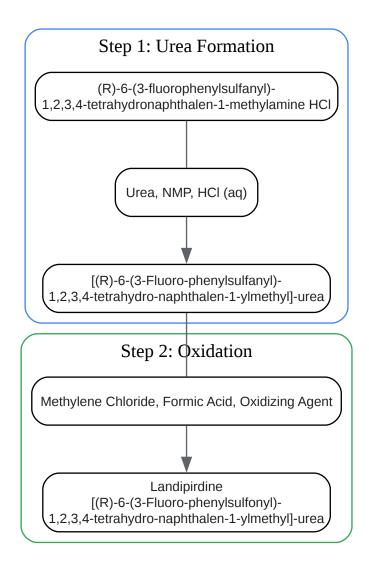


Step 2: Synthesis of [(R)-6-(3-Fluoro-phenylsulfonyl)-1,2,3,4-tetrahydro-naphthalen-1-ylmethyl]-urea (**Landipirdine**)

A suspension of [(R)-6-(3-fluorophenylsulfanyl)-1,2,3,4-tetrahydronaphthalen-1-yl-methyl]urea (3.76 kg) is prepared in methylene chloride (71 kg). This suspension is then treated with 98% formic acid (1.31 kg).

(Note: The patent description for the final oxidation step is incomplete in the provided excerpt. Further details on the oxidizing agent and reaction conditions would be required for a complete protocol.)

Synthesis Workflow



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Caption: Synthetic pathway of Landipirdine.

Pharmacological Profile

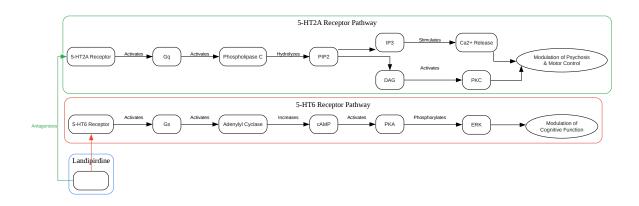
Landipirdine exhibits high affinity for both the 5-HT6 and 5-HT2A serotonin receptors, acting as an antagonist at both sites.[1][2] While specific Ki or IC50 values are not readily available in the public domain, its characterization as a "potent" antagonist suggests high affinity in the nanomolar range.

Target Receptor	Activity	Therapeutic Relevance
5-HT6	Antagonist	Modulation of cholinergic and glutamatergic neurotransmission, potential for cognitive enhancement.
5-HT2A	Antagonist	Reduction of psychotic symptoms and potential modulation of motor control.

Signaling Pathways

The dual antagonism of 5-HT6 and 5-HT2A receptors by **Landipirdine** results in a complex modulation of downstream signaling cascades. The following diagram illustrates the principal pathways affected.





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Caption: Dual antagonism of 5-HT6 and 5-HT2A receptor signaling by **Landipirdine**.

By blocking the 5-HT6 receptor, which is constitutively active and coupled to Gs protein, **Landipirdine** is expected to decrease the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This can lead to the modulation of downstream targets like the Extracellular signal-Regulated Kinase (ERK) pathway, ultimately influencing neuronal plasticity and cognitive function.

Simultaneously, antagonism of the Gq-coupled 5-HT2A receptor by **Landipirdine** inhibits the Phospholipase C (PLC) pathway. This results in reduced hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3), leading to decreased activation of Protein Kinase C (PKC) and reduced intracellular calcium release. These effects are thought to contribute to its antipsychotic and motor-modulating properties.



Conclusion

Landipirdine represents a significant development in the quest for effective treatments for neurodegenerative diseases. Its dual antagonism of 5-HT6 and 5-HT2A receptors offers a multi-faceted approach to symptom management. The synthetic route, while requiring careful execution, is accessible and provides a clear path to obtaining this valuable research compound. Further elucidation of its pharmacological properties and clinical efficacy will be crucial in determining its future therapeutic role. This guide provides a foundational technical understanding for researchers and developers working with this and similar molecules.

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